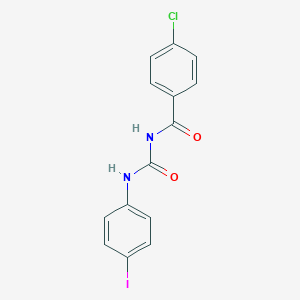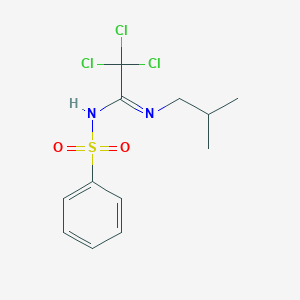
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. The compound is a member of the thiadiazole family and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1 is not fully understood, but it is believed to act primarily by inhibiting the activity of enzymes involved in inflammation and pain pathways. The this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. Compound 1 has also been shown to inhibit the activity of lipoxygenases, which are involved in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. The this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and to inhibit the activation of immune cells such as macrophages and T cells. In addition, this compound 1 has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1 for lab experiments is its potency and selectivity for COX-2 and lipoxygenases, which makes it a useful tool for studying the role of these enzymes in inflammation and pain pathways. In addition, the this compound has been shown to exhibit good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of this compound 1 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental systems.
Orientations Futures
There are several potential future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of the this compound, making it more suitable for clinical use. Another area of interest is the investigation of the this compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the exact mechanism of action of this compound 1 and to identify other potential targets for the this compound's activity.
Méthodes De Synthèse
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1 involves the reaction of 5-cyclohexyl-1,3,4-thiadiazole-2-amine with 2-(2-isopropylphenoxy)acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) and requires careful control of the reaction conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. The N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C19H25N3O2S |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H25N3O2S/c1-13(2)15-10-6-7-11-16(15)24-12-17(23)20-19-22-21-18(25-19)14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3,(H,20,22,23) |
Clé InChI |
KBIRDAFXOMFLOU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NN=C(S2)C3CCCCC3 |
SMILES canonique |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NN=C(S2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)






![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)

